molecular formula C9H14N2 B046253 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 118959-62-9

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B046253
CAS No.: 118959-62-9
M. Wt: 150.22 g/mol
InChI Key: KXOHPRHOYYETRK-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound It features a fused ring system consisting of a pyrrole ring and a pyrazine ring

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with various substituents on the pyrazine ring.

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
  • 2-Chloromethylimidazo[1,2-a]pyridine hydrochloride
  • 1-Methyloctahydropyrrolo[1,2-a]pyrazine
  • 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Uniqueness: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific ethyl substitution and the fused ring system, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOHPRHOYYETRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390184
Record name 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118959-62-9
Record name 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Reactant of Route 6
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